

2,6-Di-tert-butylnaphthalene physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Di-tert-butylnaphthalene

Cat. No.: B165587

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,6-Di-tert-butylnaphthalene**

Executive Summary

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,6-Di-tert-butylnaphthalene** (2,6-DTBN). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points to offer insights into the experimental determination of these properties, the rationale behind the methodologies, and the practical implications for laboratory work. We delve into the molecular, spectroscopic, thermal, and solubility characteristics of 2,6-DTBN, supported by standardized protocols and authoritative references.

Introduction: Understanding 2,6-Di-tert-butylnaphthalene

2,6-Di-tert-butylnaphthalene is a disubstituted aromatic hydrocarbon. Its structure consists of a naphthalene core with two sterically hindering tert-butyl groups at the 2 and 6 positions. This substitution pattern imparts specific properties of symmetry, thermal stability, and solubility that make it a compound of interest in materials science, organic synthesis, and as a structural motif in pharmaceutical research. The bulky tert-butyl groups can influence molecular packing in the solid state and modulate the electronic properties of the naphthalene ring system. A thorough understanding of its physical properties is the foundational prerequisite for its effective application.

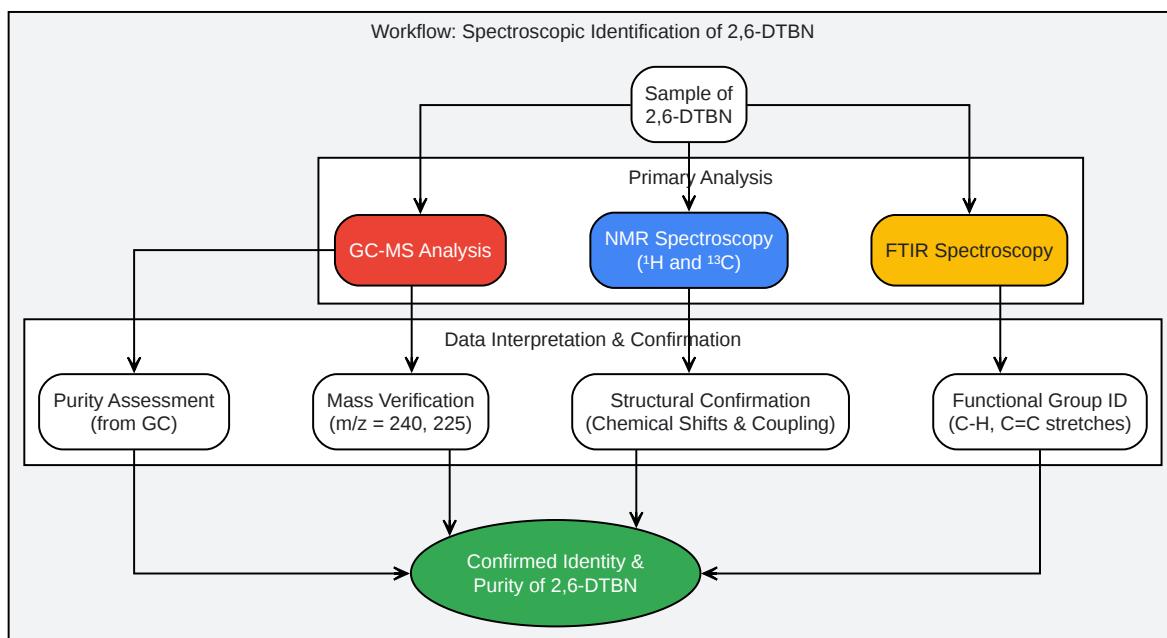
Molecular and Spectroscopic Profile

The definitive identity of a chemical compound is established through a combination of its molecular formula and its unique spectroscopic fingerprint. These parameters are crucial for quality control, reaction monitoring, and structural confirmation.

Core Molecular Identifiers

A summary of the fundamental molecular properties of **2,6-Di-tert-butylnaphthalene** is presented in Table 1.

Property	Value	Source(s)
IUPAC Name	2,6-bis(1,1-dimethylethyl)naphthalene	[1]
Synonyms	2,6-DTBN, Naphthalene, 2,6-di-tert-butyl-	[1][2]
CAS Number	3905-64-4	[2][3]
Molecular Formula	C ₁₈ H ₂₄	[2][3]
Molecular Weight	240.39 g/mol	[3]
Appearance	White solid	[3]


Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like 2,6-DTBN, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal techniques employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple. ¹H NMR will show a singlet for the 18 equivalent protons of the two tert-butyl groups and distinct signals for the aromatic protons. ¹³C NMR provides information on the different carbon environments.[4] A study combining solid-state NMR and crystallography has revealed the existence of different polymorphs, highlighting how molecular packing can create crystallographically independent environments even in a symmetric molecule.[5]

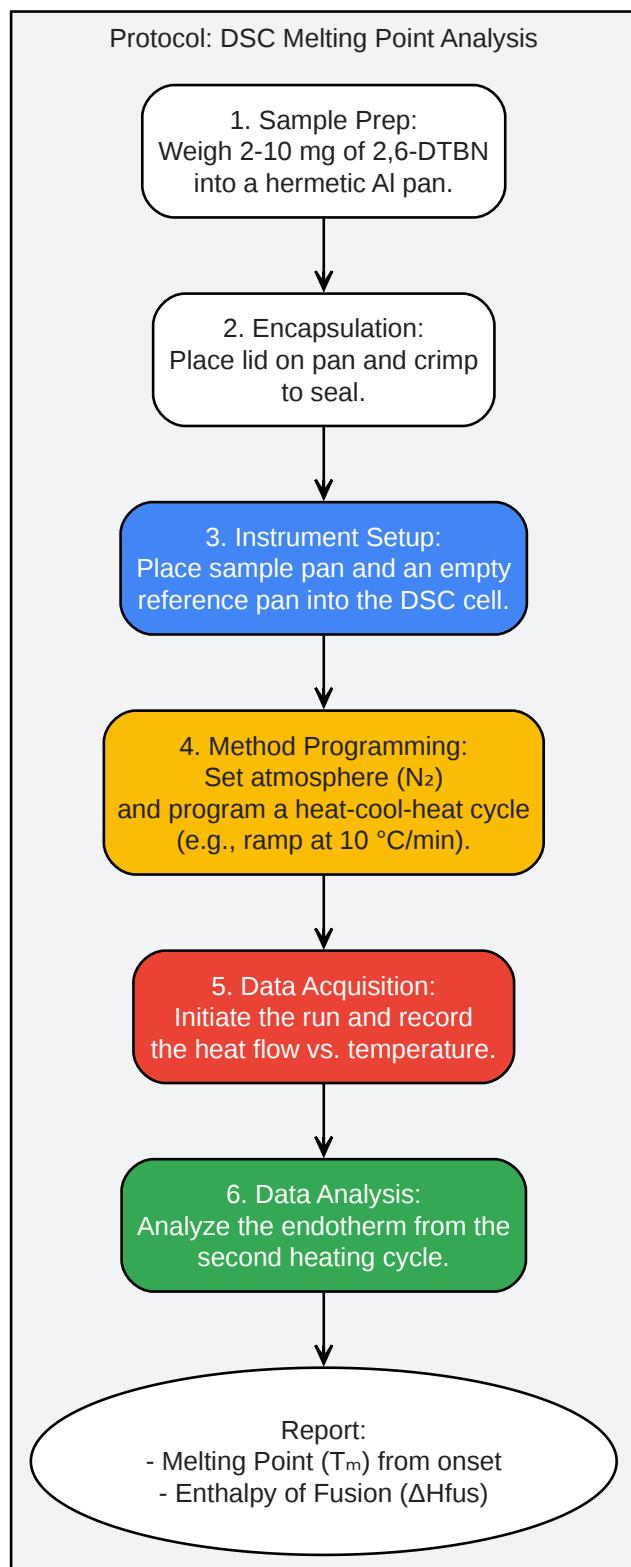
- Infrared (IR) Spectroscopy: The FTIR spectrum is used to identify functional groups. For 2,6-DTBN, the spectrum is characterized by C-H stretching vibrations from the aromatic rings and the aliphatic tert-butyl groups, as well as characteristic aromatic C=C stretching bands. [\[1\]](#)
- Mass Spectrometry (MS): In a typical GC-MS analysis, 2,6-DTBN will show a molecular ion (M^+) peak at m/z 240, corresponding to its monoisotopic mass.[\[1\]](#) A prominent fragment is often observed at m/z 225, corresponding to the loss of a methyl group ($[M-15]^+$).[\[1\]](#)

The following diagram outlines a typical workflow for the comprehensive identification and purity assessment of a 2,6-DTBN sample.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Identification.

Thermophysical Properties


The thermal behavior of a compound dictates its handling, storage, and reaction conditions. For 2,6-DTBN, the key thermophysical properties are its melting and boiling points.

Property	Value	Source(s)
Melting Point	145-148 °C	[3][6]
Boiling Point	335.1 °C (at 760 mmHg)	[2][6]
Density	0.935 g/cm ³	[2][6]
Flash Point	165.2 °C	[2][6]

Experimental Protocol: Melting Point Determination by DSC

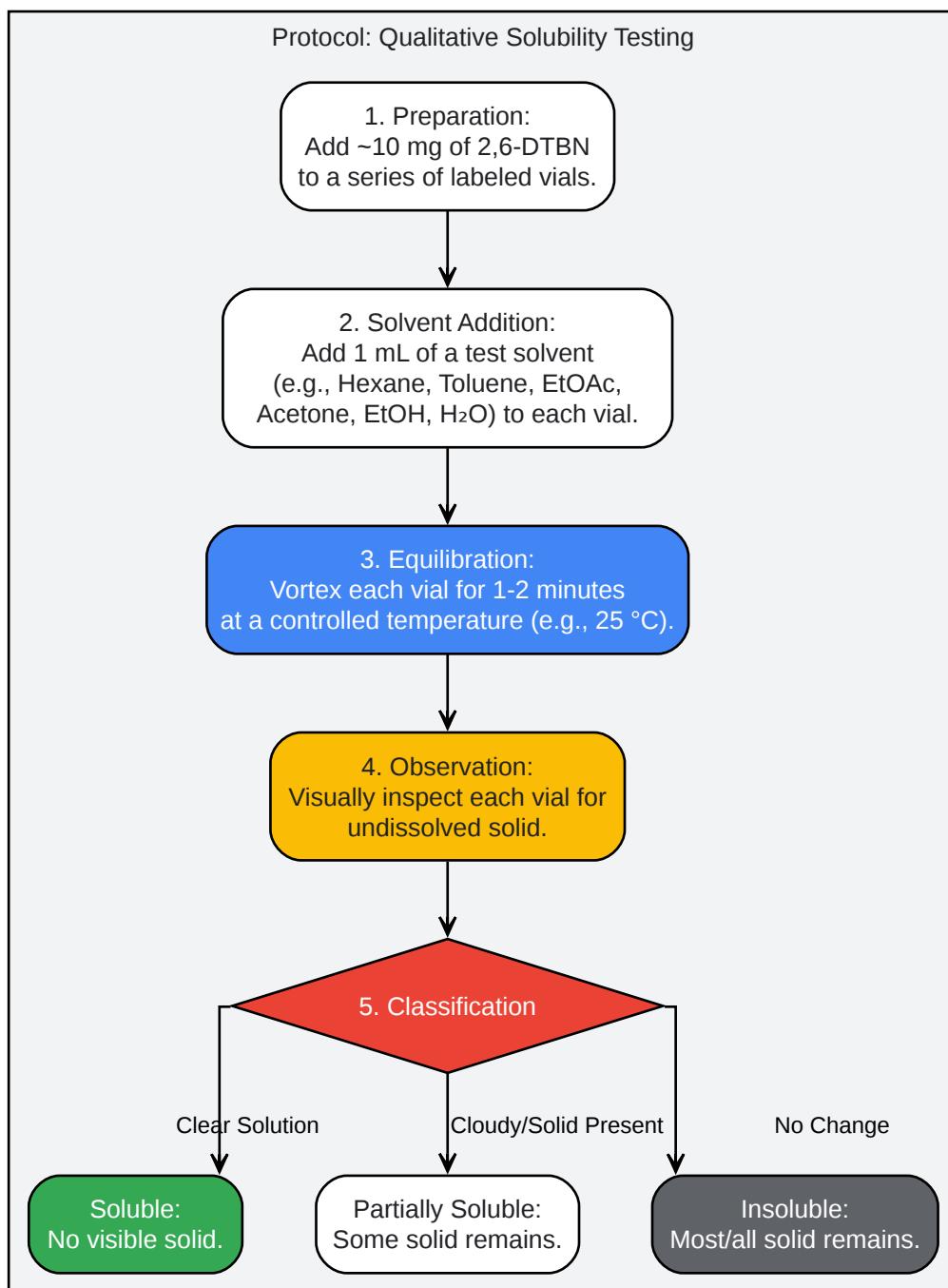
Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point (T_m) and enthalpy of fusion (ΔH_{fus}) of a crystalline solid.^[7] The method measures the difference in heat flow between a sample and a reference as a function of temperature.

Rationale: Unlike simple capillary melting point apparatus, DSC provides quantitative thermodynamic data. The choice of a controlled heating rate (e.g., 10 °C/min) ensures thermal equilibrium and produces a sharp, well-defined endotherm, from which the onset temperature is taken as the melting point for pure organic compounds.^[8] A heat-cool-heat cycle is often employed to erase the sample's prior thermal history, ensuring data comparability.^[8]

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for DSC Analysis.

Solubility Characteristics


The solubility of 2,6-DTBN is governed by the "like dissolves like" principle. As a large, nonpolar aromatic hydrocarbon, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.

While comprehensive solubility data is not readily available in the literature, a qualitative and quantitative profile can be determined experimentally. A related compound, 3,7-di-tert-butylnaphthalene-2,6-diol, was noted for its poor solubility in dichloromethane, suggesting that even with polar functional groups, the bulky nonpolar core dominates.^[9]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to classify the solubility of 2,6-DTBN in a range of common laboratory solvents.

Rationale: Testing solubility in a spectrum of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol, water) provides a practical profile for selecting appropriate solvents for reactions, purification, and analysis.^{[2][10]} A standard ratio of solute to solvent (e.g., 10 mg in 1 mL) is used for consistent qualitative assessment.

[Click to download full resolution via product page](#)

Caption: Protocol for Solubility Assessment.

Safety and Handling

There is conflicting information in public databases regarding the hazards of **2,6-Di-tert-butylnaphthalene**.

- The ECHA C&L Inventory reports aggregated data classifying the compound as H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life with long lasting effects).[1]
- Conversely, at least one major supplier's Safety Data Sheet (SDS) classifies it as "Not a hazardous substance or mixture".[10]

Expert Recommendation: This discrepancy underscores a critical principle of laboratory safety: always consult the specific SDS provided by the vendor from whom the material was purchased. Do not rely solely on aggregated database information. Given the potential for acute oral toxicity and significant aquatic toxicity, it is prudent to handle **2,6-Di-tert-butylnaphthalene** with standard chemical hygiene practices. This includes wearing appropriate personal protective equipment (gloves, safety glasses), avoiding dust generation, and preventing release into the environment.[1][10]

Conclusion

2,6-Di-tert-butylnaphthalene is a well-defined crystalline solid with a melting point in the range of 145-148 °C. Its identity is readily confirmed by standard spectroscopic techniques, which reveal a simple signature consistent with its symmetric structure. Its thermophysical properties suggest good thermal stability, while its large, nonpolar structure dictates its solubility primarily in nonpolar organic solvents. Researchers should exercise caution and adhere to the vendor-specific SDS for handling, particularly noting the potential for aquatic toxicity. The protocols and data presented in this guide provide a robust framework for the safe and effective use of **2,6-Di-tert-butylnaphthalene** in a research and development setting.

References

- National Center for Biotechnology Information. (n.d.). **2,6-Di-tert-butylnaphthalene**. PubChem Compound Database.
- Sule, S. V., & Umarska, A. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262.
- Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC).
- University of California, Los Angeles. (n.d.). Solubility test for Organic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Dybowski, C., Hepp, M. A., & Blümich, B. (2001). Superlattices, polymorphs, and solid state NMR spin-lattice relaxation measurements of 2,6-di-t-butyl naphthalene. *Chemical Communications*, (13), 1164-1165.
- Junk, G. A., & Svec, H. J. (1972). Method for determining solubility of slightly soluble organic compounds. *Analytical Chemistry*, 44(2), 405-408.
- Netzsch-Gerätebau GmbH. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry.
- University of Ulm. (n.d.). Differential Scanning Calorimetry – Instruction Notes.
- Kulkarni, B. S., Kulkarni, G. H., & Mitra, R. B. (1979). NMR study of some mono- and di-tert-butyl naphthalenes. *Journal of Magnetic Resonance*, 34(1), 173-177.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In *Encyclopedia of Analytical Chemistry*. John Wiley & Sons Ltd.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Gryzinski, T., & Cysewski, P. (2021). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. *Arkivoc*, 2021(5), 1-12.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Di-tert-butyl naphthalene | C18H24 | CID 77509 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Superlattices, polymorphs and solid-state NMR spin-lattice relaxation () measurements of 2,6-di-t-butyl naphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. repository.brynmawr.edu [repository.brynmawr.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]

- 9. arkat-usa.org [arkat-usa.org]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [2,6-Di-tert-butylnaphthalene physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165587#2-6-di-tert-butylnaphthalene-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com